Aldose Reductase Inhibition: Marmesin Shows Mixed-Type Kinetics Distinct from Auraptene and Isopimpinellin
In a direct comparative study of six natural coumarins, marmesin inhibited aldose reductase with an IC50 of 3.80 ± 0.1 µM, demonstrating intermediate potency between auraptene (IC50 1.43 ± 0.14 µM) and isopimpinellin (IC50 5.71 ± 0.8 µM) [1]. Critically, marmesin exhibited mixed-type inhibition (Ki = 2.32 µM), distinct from auraptene's noncompetitive mechanism (Ki = 1.84 µM) and isopimpinellin's competitive inhibition (Ki = 1.83 µM) [1]. This mechanistic divergence implies that marmesin binds to both the free enzyme and the enzyme-substrate complex, potentially offering a different resistance profile and kinetic behavior compared to purely competitive or noncompetitive inhibitors [1].
| Evidence Dimension | Aldose reductase inhibitory activity and mechanism |
|---|---|
| Target Compound Data | IC50 = 3.80 ± 0.1 µM; Ki = 2.32 µM; Mixed-type inhibition |
| Comparator Or Baseline | Auraptene: IC50 = 1.43 ± 0.14 µM, Ki = 1.84 µM, Noncompetitive; Isopimpinellin: IC50 = 5.71 ± 0.8 µM, Ki = 1.83 µM, Competitive |
| Quantified Difference | Marmesin is 2.7-fold less potent than auraptene, but 1.5-fold more potent than isopimpinellin in this assay; Unique mixed-type mechanism |
| Conditions | In vitro enzyme assay using recombinant aldose reductase; molecular docking and kinetic analysis |
Why This Matters
For researchers developing aldose reductase inhibitors, marmesin's mixed-type inhibition may confer advantages in overcoming substrate competition or in achieving different pharmacodynamic effects compared to competitive or noncompetitive coumarin analogs.
- [1] Kamel EM, et al. Multi-pronged approaches to the mechanism-based inactivation of aldose reductase by natural coumarins: molecular insights and experimental validation. 3 Biotech. 2025;15(6):168. View Source
